

# Troubleshooting common errors in NCDM-32B model fine-tuning

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# NCDM-32B Model Fine-Tuning Technical Support Center

Welcome to the technical support center for the **NCDM-32B** model. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common errors encountered during the fine-tuning process for your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the model's performance degrading on general tasks after fine-tuning?

A1: This issue, known as "catastrophic forgetting," occurs when a fine-tuned model loses some of its previously learned general language capabilities.[1][2][3] It happens because the model's weights are significantly updated to specialize in the new, often narrow, dataset, overwriting the parameters that held its broader knowledge.[1] To mitigate this, consider techniques like using a lower learning rate, employing multi-task learning that includes general data alongside your specific dataset, or freezing some of the model's earlier layers during fine-tuning.[4][5]

Q2: My model is performing exceptionally well on the validation set but fails on new, unseen data. What's wrong?

### Troubleshooting & Optimization





A2: This is a classic sign of overfitting.[1][3][4][6] Overfitting happens when the model learns the training data too well, including its noise and specific idiosyncrasies, rather than the underlying generalizable patterns.[1][4] This is particularly common when fine-tuning with small or narrow datasets.[7][8] To address this, you can try techniques such as early stopping (halting training when validation performance plateaus), using regularization methods like dropout or weight decay, or augmenting your dataset to increase its diversity.[1][5][9]

Q3: I'm encountering a CUDA out of memory error during training. How can I resolve this?

A3: This is one of the most common hardware-related errors and indicates that your GPU does not have enough memory to handle the model and data batch size.[10][11][12][13] Here are several strategies to resolve this:

- Reduce the batch size: This is the most direct way to lower memory consumption.[11]
- Use gradient accumulation: This technique allows you to simulate a larger batch size by accumulating gradients over several smaller batches before performing a weight update.[11]
   [14]
- Employ parameter-efficient fine-tuning (PEFT) methods: Techniques like LoRA (Low-Rank Adaptation) or QLoRA significantly reduce the number of trainable parameters, thereby lowering memory requirements.[4][15][16]
- Use mixed-precision training: This involves using lower-precision data types (like float16) for certain parameters, which can cut memory usage nearly in half.[12][14]
- Enable activation checkpointing: This method trades some computational time for memory by not storing all activations in memory.[14]

Q4: The model's output seems to ignore my input and generates repetitive or nonsensical text. What could be the issue?

A4: This can stem from a few issues. Firstly, ensure you are using the correct prompt template for the fine-tuned model.[17] Models are often fine-tuned with specific formatting, and failing to adhere to this during inference can lead to poor performance.[17] Another common mistake is forgetting to include a separator token at the end of your prompt, which signals to the model that it's time to generate the completion.[18] If the prompt isn't properly distinguished from the



expected response format, the model may try to continue the prompt instead of generating an answer.[18]

## **Troubleshooting Guides**

**Issue 1: Data Preparation and Quality Problems** 

Symptom	Potential Cause	Recommended Solution
Model exhibits biased or skewed outputs.	The fine-tuning dataset is not diverse or contains inherent biases.[1][19]	Implement rigorous data curation and cleaning.[1] Use data augmentation techniques to create a more balanced and diverse dataset.[1][9]
Training loss fluctuates wildly or fails to converge.	Inconsistent or noisy data in the training set.[20][21]	Preprocess the data to handle missing values, remove duplicates, and correct outliers.  [21][22] Normalize or standardize numerical features.[22]
The model does not learn the desired style or task.	Insufficient number of high- quality examples in the fine- tuning dataset.[18]	Increase the number of diverse and well-structured training examples. It's better to have more varied samples than a large amount of similar data.  [23]

## **Issue 2: Hyperparameter Tuning Challenges**



Hyperparameter	Common Problem	Troubleshooting Steps
Learning Rate	Too high: Unstable training and divergence.[16][24][25] Too low: Slow convergence and getting stuck in local minima. [16][24][25]	Start with a small learning rate (e.g., 1e-5 for large models) and gradually increase it.[24] Use a learning rate scheduler with a warm-up phase.[9][26]
Batch Size	Too large: Can lead to CUDA out of memory errors.[14][24] Too small: Can result in unstable training and noisy gradient updates.[9][14]	Find the largest batch size that fits into your GPU memory. If it's too small, use gradient accumulation.[14][23]
Number of Epochs	Too many: Leads to overfitting on the training data.[3] Too few: Results in an underfit model that hasn't learned the task adequately.[3]	Implement early stopping to monitor validation loss and stop training when performance no longer improves.[1][9][24]

## **Experimental Protocols**

## Protocol 1: Fine-Tuning for Drug-Target Interaction Prediction

This protocol outlines a methodology for fine-tuning the **NCDM-32B** model to predict the binding affinity of small molecules to protein targets.

#### Data Preparation:

- Assemble a dataset of known drug-target pairs with corresponding binding affinity values (e.g., Ki, Kd, or IC50).
- Represent small molecules as SMILES strings and protein targets by their amino acid sequences.
- Format the data into a JSONL file where each line is a dictionary with "prompt" and
   "completion" keys. The prompt should contain the SMILES string and the protein



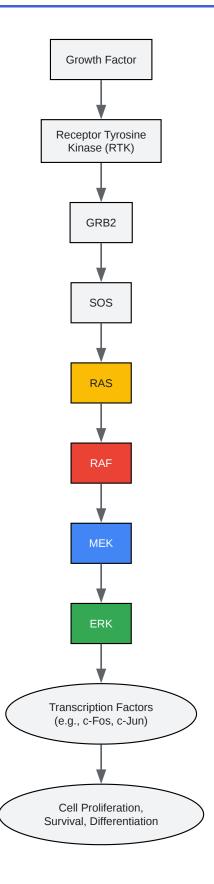
sequence, and the completion should be the binding affinity.

- Split the dataset into training, validation, and test sets (e.g., 80/10/10 split).[4]
- Model and Tokenizer Setup:
  - Load the pre-trained NCDM-32B model and its corresponding tokenizer.
  - Ensure that the tokenizer is saved and reloaded from the same path as the model to avoid mismatches.[15]
- Fine-Tuning Execution:
  - Choose a parameter-efficient fine-tuning method such as LoRA to minimize computational cost.[16]
  - Set initial hyperparameters: learning rate of 5e-5, batch size of 8, and 3 training epochs.
  - Implement a learning rate scheduler with a linear warm-up for the first 10% of training steps.
  - Begin training, monitoring both training and validation loss at regular intervals.
- Evaluation:
  - After training, evaluate the model on the held-out test set.
  - Use metrics such as Mean Squared Error (MSE) and Pearson correlation coefficient to assess the accuracy of the predicted binding affinities.
  - Perform a qualitative analysis of the model's predictions on a few examples to ensure it has learned meaningful relationships.

# Visualizations Signaling Pathway Example: MAPK/ERK Pathway

This diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation and a common target in drug development.





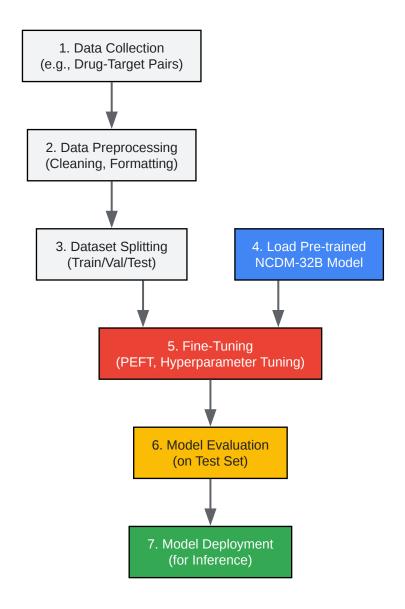
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Caption: The MAPK/ERK signaling cascade, a key pathway in cellular regulation.



## **Experimental Workflow: Fine-Tuning and Evaluation**

This diagram outlines the logical flow of a typical fine-tuning experiment, from data preparation to model deployment.



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Caption: A standard workflow for fine-tuning a large language model.

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